molecular formula C27H35N3O5S B3517752 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone

Cat. No.: B3517752
M. Wt: 513.7 g/mol
InChI Key: COEOXHMCAUCWII-UHFFFAOYSA-N
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Description

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone is a complex organic compound that features a combination of benzodioxole, piperazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Piperazine Derivative Synthesis: The benzodioxole derivative can be reacted with piperazine under appropriate conditions to form the piperazine-linked intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 2,4,6-trimethylbenzenesulfonyl chloride to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with a piperidine derivative under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the benzodioxole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmacologically active agent, possibly targeting specific receptors or enzymes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone: can be compared with other compounds featuring benzodioxole, piperazine, or piperidine moieties.

    Benzodioxole Derivatives: Compounds like MDMA (3,4-methylenedioxy-N-methylamphetamine) which also contain the benzodioxole ring.

    Piperazine Derivatives: Compounds such as piperazine-based drugs used in anti-parasitic treatments.

    Piperidine Derivatives: Compounds like piperidine-based pharmaceuticals used as anesthetics or analgesics.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O5S/c1-19-14-20(2)26(21(3)15-19)36(32,33)30-8-6-23(7-9-30)27(31)29-12-10-28(11-13-29)17-22-4-5-24-25(16-22)35-18-34-24/h4-5,14-16,23H,6-13,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEOXHMCAUCWII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Reactant of Route 2
Reactant of Route 2
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Reactant of Route 3
Reactant of Route 3
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Reactant of Route 4
Reactant of Route 4
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Reactant of Route 5
Reactant of Route 5
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Reactant of Route 6
Reactant of Route 6
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone

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